molecular formula C13H10ClF8NO3 B14950927 1,2,2,3,3,4,4,5-octafluoropentyl N-(3-chloro-4-methoxyphenyl)carbamate

1,2,2,3,3,4,4,5-octafluoropentyl N-(3-chloro-4-methoxyphenyl)carbamate

Cat. No.: B14950927
M. Wt: 415.66 g/mol
InChI Key: PMDGQVMJRRYRDX-UHFFFAOYSA-N
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Description

1,2,2,3,3,4,4,5-octafluoropentyl N-(3-chloro-4-methoxyphenyl)carbamate is a fluorinated organic compound It is characterized by the presence of multiple fluorine atoms, a chloro group, and a methoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,2,3,3,4,4,5-octafluoropentyl N-(3-chloro-4-methoxyphenyl)carbamate typically involves the reaction of 1,2,2,3,3,4,4,5-octafluoropentanol with N-(3-chloro-4-methoxyphenyl)isocyanate. The reaction is carried out under anhydrous conditions, often in the presence of a catalyst such as triethylamine, to facilitate the formation of the carbamate linkage.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,2,2,3,3,4,4,5-octafluoropentyl N-(3-chloro-4-methoxyphenyl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form a carbonyl group.

    Reduction Reactions: The carbamate group can be reduced to form an amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or thiourea in polar solvents like dimethylformamide (DMF) are commonly used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

    Substitution Reactions: Formation of N-(3-azido-4-methoxyphenyl)carbamate or N-(3-thio-4-methoxyphenyl)carbamate.

    Oxidation Reactions: Formation of 1,2,2,3,3,4,4,5-octafluoropentyl N-(3-chloro-4-formylphenyl)carbamate.

    Reduction Reactions: Formation of 1,2,2,3,3,4,4,5-octafluoropentyl N-(3-chloro-4-methoxyphenyl)amine.

Scientific Research Applications

1,2,2,3,3,4,4,5-octafluoropentyl N-(3-chloro-4-methoxyphenyl)carbamate has several scientific research applications:

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.

    Industry: Utilized in the development of specialty polymers and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,2,2,3,3,4,4,5-octafluoropentyl N-(3-chloro-4-methoxyphenyl)carbamate involves its interaction with specific molecular targets. The fluorinated carbamate group can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The presence of the chloro and methoxy groups can enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,3,3,4,4,5,5-Octafluoropentyl acrylate
  • 2,2,3,3,4,4,5,5-Octafluoropentyl methacrylate
  • Glycidyl 2,2,3,3,4,4,5,5-octafluoropentyl ether

Uniqueness

1,2,2,3,3,4,4,5-octafluoropentyl N-(3-chloro-4-methoxyphenyl)carbamate is unique due to the presence of both a fluorinated carbamate group and a substituted phenyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H10ClF8NO3

Molecular Weight

415.66 g/mol

IUPAC Name

1,2,2,3,3,4,4,5-octafluoropentyl N-(3-chloro-4-methoxyphenyl)carbamate

InChI

InChI=1S/C13H10ClF8NO3/c1-25-8-3-2-6(4-7(8)14)23-10(24)26-9(16)12(19,20)13(21,22)11(17,18)5-15/h2-4,9H,5H2,1H3,(H,23,24)

InChI Key

PMDGQVMJRRYRDX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)OC(C(C(C(CF)(F)F)(F)F)(F)F)F)Cl

Origin of Product

United States

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